Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate
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Overview
Description
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the chloro and hydroxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Formation of the carbamate ester: This can be achieved by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The quinoline core structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it also features a quinoline core but lacks the carbamate ester group.
Quinoline N-oxides: These compounds have similar core structures but differ in their oxidation states and functional groups.
8-Hydroxyquinoline: Known for its antimicrobial properties, it shares the hydroxyquinoline moiety but lacks the dimethylamino and carbamate groups.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O3 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
ethyl N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H22ClN3O3/c1-4-28-21(27)24-18(13-7-9-14(10-8-13)25(2)3)16-12-17(22)15-6-5-11-23-19(15)20(16)26/h5-12,18,26H,4H2,1-3H3,(H,24,27) |
InChI Key |
XLTIEGGUKSESNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
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